N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further connected to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-(1H-pyrrol-1-yl)aniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Starting Materials: 4-(1H-pyrrol-1-yl)aniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Procedure: The 4-(1H-pyrrol-1-yl)aniline is dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl group can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the compound.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroacetamide group under basic conditions.
Major Products Formed
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction can yield N-(4-(1H-pyrrolidin-1-yl)phenyl)-2,2,2-trifluoroacetamide.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-Pyrrol-1-yl)phenyl)-4-methoxybenzenesulfonamide
- 4-(4-(1H-Pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole
- 1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole derivatives
Uniqueness
N-(4-(1H-Pyrrol-1-yl)phenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.
Properties
Molecular Formula |
C12H9F3N2O |
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Molecular Weight |
254.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-pyrrol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h1-8H,(H,16,18) |
InChI Key |
RFWWBVWPKDSTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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